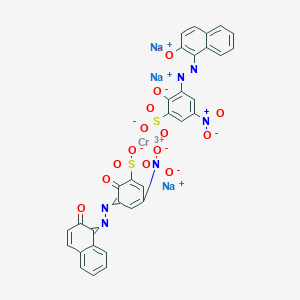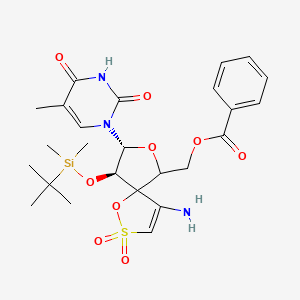
N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, which is a fused ring structure containing both benzene and pyran rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide typically involves the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the chromen derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl β-D-glucopyranoside: A similar compound with a glucopyranoside group instead of a methanesulfonamide group.
3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-chromen: A related compound with different substituents on the chromen ring.
Uniqueness
N-(4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity for specific targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6959-91-7 |
|---|---|
Molekularformel |
C16H15NO4S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
N-(4-oxo-2-phenyl-2,3-dihydrochromen-3-yl)methanesulfonamide |
InChI |
InChI=1S/C16H15NO4S/c1-22(19,20)17-14-15(18)12-9-5-6-10-13(12)21-16(14)11-7-3-2-4-8-11/h2-10,14,16-17H,1H3 |
InChI-Schlüssel |
QZNMKLUUSKXLDR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


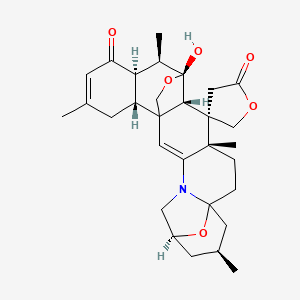
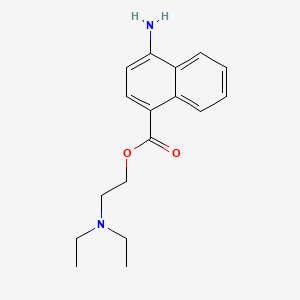
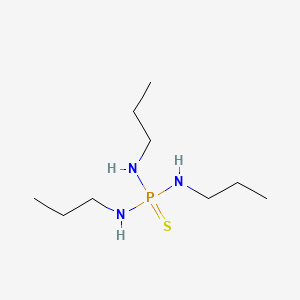
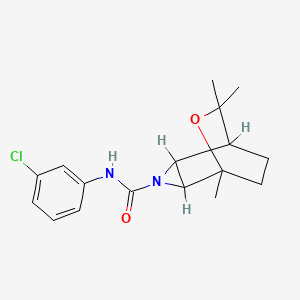

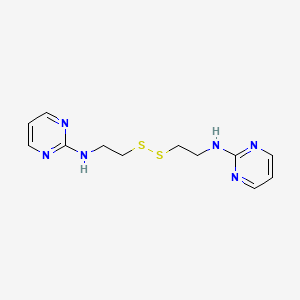
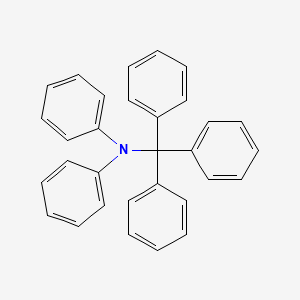
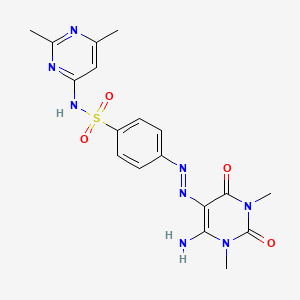
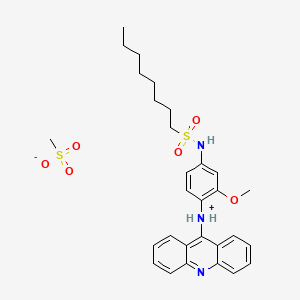
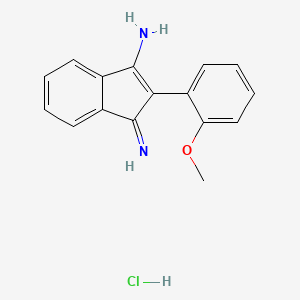
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
